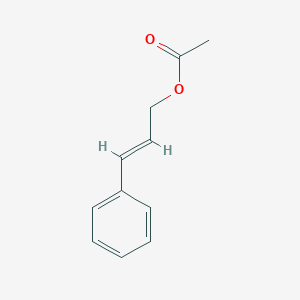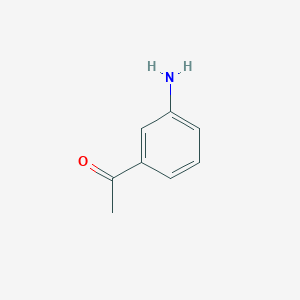
1-(3-Aminophenyl)ethanone
説明
1-(3-Aminophenyl)ethanone, also known as 3’-Aminoacetophenone or m-Aminoacetophenone, is a chemical compound with the formula C₈H₉NO . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of 1-(3-Aminophenyl)ethanone consists of an acetophenone group (a benzene ring with an attached carbonyl group) and an amino group at the meta position . The compound has a molar mass of 135.166 g/mol .Physical And Chemical Properties Analysis
1-(3-Aminophenyl)ethanone has a molar mass of 135.166 g/mol . Other physical and chemical properties such as boiling point, critical temperature, critical pressure, density, enthalpy of phase transition, heat capacity, viscosity, thermal conductivity, and enthalpy of formation are available but require further evaluation .科学的研究の応用
Comprehensive Analysis of 3’-Aminoacetophenone Applications
3’-Aminoacetophenone, also known as 1-(3-Aminophenyl)ethanone, is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each presented in a separate section with a clear and descriptive heading.
Synthesis of Pyrimidines
3’-Aminoacetophenone: serves as a bifunctional coupling reagent in the synthesis of pyrimidines . Pyrimidines are crucial structures in nucleic acids and are fundamental to the genetic code. The ability to synthesize these compounds is essential for creating analogs that can be used in genetic studies and pharmaceutical development.
Asymmetric Total Synthesis of Pactamycin
This compound has been utilized in the asymmetric total synthesis of pactamycin , an antibiotic with antitumor properties . The synthesis of pactamycin analogs could lead to the development of new therapeutic agents with improved efficacy and reduced toxicity.
Development of Curcumin Mimics
Researchers have used 3’-Aminoacetophenone as a starting reagent in the synthesis of curcumin mimics with substituted sulfonyl groups . These mimics have potential applications in the treatment of inflammation and cancer due to curcumin’s known anti-inflammatory and anticancer activities.
Diversity-Oriented Synthesis of Natural Product Analogs
The compound is a valuable starting block for the Diversity-Oriented Synthesis (DOS) of natural product analogs, including flavones, coumarins, azocanes, chalcones, and aurones . These compounds are frequently studied as lead compounds in drug discovery due to their diverse pharmacological properties.
Chemosensor Development
1-(3-Aminophenyl)ethanone: has been used to create a colorimetric chemosensor for the detection of Cu2+ ions in real water samples . This application is significant for environmental monitoring and the detection of heavy metal contamination.
Thermophysical Property Analysis
The compound’s thermophysical properties have been critically evaluated, providing essential data for its use in various applications, including material science and engineering . Understanding these properties is crucial for designing systems where the compound is used under different temperature and pressure conditions.
作用機序
Target of Action
3’-Aminoacetophenone, also known as 1-(3-Aminophenyl)ethanone, is a compound that primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .
Mode of Action
The compound interacts with tyrosinase in a complex manner. Depending on the concentration of the substrate, it can either inhibit or activate the enzyme . This is due to non-enzymatic reactions involving the highly reactive molecule o-dopaquinone, which is produced when tyrosinase acts on l-dopa . The amino group of 3’-aminoacetophenone can nucleophilically attack the o-quinones, leading to the formation of a colorless adduct . This adduct can then be oxidized by another molecule of o-dopaquinone, resulting in a colored compound with an absorbance higher than that of the dopachrome .
Biochemical Pathways
The action of 3’-Aminoacetophenone affects the melanin biosynthesis pathway. By interacting with tyrosinase, it influences the conversion of l-dopa to o-dopaquinone, a key step in the production of melanin . The compound’s ability to form adducts with o-quinones can disrupt this pathway, affecting the production of melanin .
Result of Action
The primary molecular effect of 3’-Aminoacetophenone’s action is the formation of a colorless adduct with o-dopaquinone, which can subsequently be oxidized to form a colored compound . This can result in changes in the coloration of tissues, particularly those where melanin biosynthesis occurs. At the cellular level, the compound’s interaction with tyrosinase can affect the function of melanocytes, the cells responsible for melanin production .
Action Environment
The action, efficacy, and stability of 3’-Aminoacetophenone can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Temperature can influence the compound’s stability and the rate of its reactions. Furthermore, the presence of other substances, such as inhibitors or activators of tyrosinase, can modulate the compound’s effects .
特性
IUPAC Name |
1-(3-aminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHAYFOPRIUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021830 | |
| Record name | 3-Aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Aminoacetophenone | |
CAS RN |
99-03-6 | |
| Record name | 3′-Aminoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-aminoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-Aminoacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antifungal properties of 1-(3-Aminophenyl)ethanone derivatives?
A: Research has shown that 1-(3-Aminophenyl)ethanone can be used as a building block to synthesize compounds with promising antifungal activity. Specifically, reacting 1-(3-Aminophenyl)ethanone with various aryl aldehydes produces 1-(3-(benzylideneamino)phenyl)ethanone derivatives. [] These derivatives have demonstrated in vitro fungitoxicity against several fungal species, including Altemaria attemata, Fusarium oxysporum, Helminthosporium oryzae, and Colletotrichum capsici. [] Notably, some derivatives exhibit potent activity, with 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone displaying comparable efficacy to the commercial fungicide Bavistin 50 WP against F. oxysporum. [] This highlights the potential of 1-(3-Aminophenyl)ethanone derivatives as lead compounds for developing novel antifungal agents.
Q2: How does 1-(3-Aminophenyl)ethanone react with phosphorus ylides?
A: 1-(3-Aminophenyl)ethanone demonstrates versatile reactivity with both (N-phenyliminovinylidene)triphenylphosphorane and (2-oxovinylidene)triphenylphosphorane. [] In reactions with these phosphorus ylides, 1-(3-Aminophenyl)ethanone primarily yields phosphanylidene cyclobutylidenes and phosphanylidene amides. [] This reactivity profile differs from that observed with other compounds like aminothioxothiazolidinone and thiazolamine, which produce different product distributions depending on the specific phosphorus ylide used. [] These variations highlight the influence of the nucleophilic character and reactivity of different phosphorus reagents on the reaction pathway and product formation with 1-(3-Aminophenyl)ethanone.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
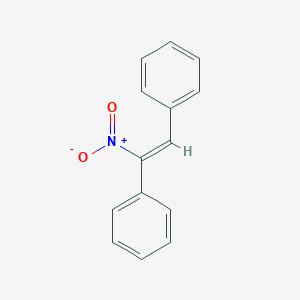
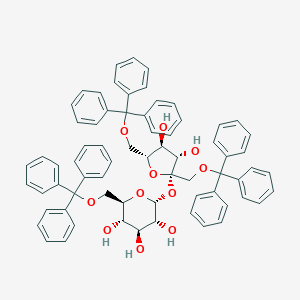

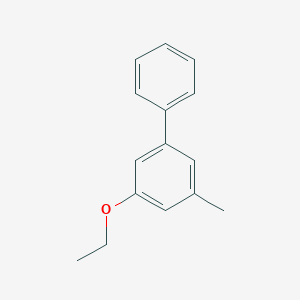
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

